molecular formula C24H23N5O4S B11472849 2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]acetamide

2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]acetamide

Cat. No.: B11472849
M. Wt: 477.5 g/mol
InChI Key: RVVLZTYJOPJZFI-UHFFFAOYSA-N
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Description

2-[2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENOXY]-N-(1-METHANESULFONYL-2,3-DIHYDRO-1H-INDOL-5-YL)ACETAMIDE is a complex organic compound that features a benzotriazole moiety, a phenoxy group, and an indole derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENOXY]-N-(1-METHANESULFONYL-2,3-DIHYDRO-1H-INDOL-5-YL)ACETAMIDE typically involves multiple steps:

    Formation of the Benzotriazole Moiety: This step involves the reaction of o-phenylenediamine with nitrous acid to form benzotriazole.

    Attachment of the Phenoxy Group: The benzotriazole is then reacted with 4-methylphenol under specific conditions to form the phenoxy derivative.

    Indole Derivative Formation: The indole derivative is synthesized separately through a series of reactions involving the cyclization of appropriate precursors.

    Final Coupling: The final step involves coupling the benzotriazole-phenoxy derivative with the indole derivative using a suitable coupling agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENOXY]-N-(1-METHANESULFONYL-2,3-DIHYDRO-1H-INDOL-5-YL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzotriazole and phenoxy moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

2-[2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENOXY]-N-(1-METHANESULFONYL-2,3-DIHYDRO-1H-INDOL-5-YL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and coatings due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-[2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENOXY]-N-(1-METHANESULFONYL-2,3-DIHYDRO-1H-INDOL-5-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol
  • 2-(2H-Benzotriazol-2-yl)-4,6-bis(1,1-dimethylpropyl)phenol
  • 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol

Uniqueness

2-[2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENOXY]-N-(1-METHANESULFONYL-2,3-DIHYDRO-1H-INDOL-5-YL)ACETAMIDE is unique due to its combination of benzotriazole, phenoxy, and indole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C24H23N5O4S

Molecular Weight

477.5 g/mol

IUPAC Name

2-[2-(benzotriazol-2-yl)-4-methylphenoxy]-N-(1-methylsulfonyl-2,3-dihydroindol-5-yl)acetamide

InChI

InChI=1S/C24H23N5O4S/c1-16-7-10-23(22(13-16)29-26-19-5-3-4-6-20(19)27-29)33-15-24(30)25-18-8-9-21-17(14-18)11-12-28(21)34(2,31)32/h3-10,13-14H,11-12,15H2,1-2H3,(H,25,30)

InChI Key

RVVLZTYJOPJZFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)N(CC3)S(=O)(=O)C)N4N=C5C=CC=CC5=N4

Origin of Product

United States

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